molecular formula C12H12N2O2 B2392310 (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 337919-88-7

(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No. B2392310
M. Wt: 216.24
InChI Key: RMMMTHRTXMHGCI-LMELLFTPSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Photocycloaddition Applications

A study by van Wolven, Döpp, & Henkel (2006) explored the photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, demonstrating the compound's role in forming oxetanes. This process offers a pathway to synthesize oxetane derivatives, which are valuable in medicinal chemistry and materials science due to their unique ring structures.

Non-Linear Optical (NLO) Properties

Methyl 3-(4-methoxyphenyl)prop-2-enoate, a derivative, was investigated for its non-linear optical properties by Sajan et al. (2005). The study utilized spectroscopic analysis and ab initio quantum computations to reveal the compound's high NLO efficiency. This finding is significant for the development of new optical materials for technologies such as laser frequency conversion and optical switching.

Molecular Structure and Spectroscopic Properties

Research by Demircioğlu, Kaştaş, & Büyükgüngör (2015) characterized the molecular structure and spectroscopic properties of a related compound, showcasing its potential in understanding intramolecular hydrogen bonding and electronic properties. Such studies are crucial for the design of materials with specific electronic or optical properties.

X-Ray Crystallography and DFT Studies

The structural characteristics of similar compounds have been a subject of investigation, providing insights into their molecular geometries and electronic structures. For instance, Venkatesan et al. (2016) conducted X-ray crystallography and DFT studies on a related compound, offering a deeper understanding of its chemical behavior and potential applications in material science.

Synthesis and Application in Heterocycles

Mahata, Kumar, Sriram, Ila, & Junjappa (2003) demonstrated the utility of a related compound as a synthon for the synthesis of various heterocycles, showcasing its versatility in organic synthesis. Heterocyclic compounds are essential in pharmaceuticals, agrochemicals, and dyes.

Antioxidant Activity

Mathew et al. (2017) explored the antioxidant behavior of a chalcone derivative, highlighting its potential in developing new antioxidant agents. Antioxidants are crucial for protecting cells from oxidative damage, with applications ranging from food preservation to healthcare.

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

(E)-2-[(E)-methoxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-12-5-3-10(4-6-12)7-11(8-13)9-14-16-2/h3-7,9H,1-2H3/b11-7-,14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMMTHRTXMHGCI-LMELLFTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C=NOC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C=N\OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile

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